3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE
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Overview
Description
3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE is a complex organic compound that features multiple functional groups, including an isoxazole ring, a thiadiazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Thiadiazole Ring: This often involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives.
Piperidine Ring Introduction: This can be done through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the different fragments under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.
Reduction: Reduction reactions could target the carbonyl group in the thiadiazole moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the compound, or derivatives with different substituents on the rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: Could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Could be explored for its therapeutic effects in various diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Could be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, inhibiting or activating specific pathways. The isoxazole and thiadiazole rings might play crucial roles in binding to the target sites, while the piperidine ring could influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethylisoxazol-4-yl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)butanamide
- 3-(3,5-dimethylisoxazol-4-yl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)pentanamide
Uniqueness
The uniqueness of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE lies in its specific combination of functional groups and ring structures, which could confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-11-15(13(3)26-21-11)4-5-16(24)19-10-14-6-8-23(9-7-14)18(25)17-12(2)20-22-27-17/h14H,4-10H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGYJOXYRAEVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CCC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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